5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic molecule featuring multiple functional groups, including benzofuran, oxazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A possible synthetic route might include:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and appropriate alkylating agents under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring can be constructed through cyclodehydration reactions involving amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Hydroxylated derivatives of the benzofuran ring.
Reduction Products: Reduced oxazole derivatives.
Substitution Products: Substituted carboxamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Medicine
In medicine, the compound could be explored as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the benzofuran and oxazole rings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzofuran and oxazole rings could facilitate binding to hydrophobic pockets, while the carboxamide group could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
- N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
- 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxylic acid
Uniqueness
The uniqueness of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzofuran and oxazole rings in a single molecule is relatively rare and offers a unique platform for further chemical modifications and applications.
Properties
Molecular Formula |
C29H23N3O5 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C29H23N3O5/c1-16-6-5-7-20(12-16)30-29(34)27-26(21-8-3-4-9-24(21)36-27)31-28(33)22-15-25(37-32-22)18-10-11-23-19(14-18)13-17(2)35-23/h3-12,14-15,17H,13H2,1-2H3,(H,30,34)(H,31,33) |
InChI Key |
OLNFECHHILEQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.